molecular formula C17H13N3O2S B2859507 (E)-4-cyano-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 477511-50-5

(E)-4-cyano-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2859507
CAS No.: 477511-50-5
M. Wt: 323.37
InChI Key: GNRNAFGUYYVEDY-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-Cyano-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzothiazole-derived compound featuring a cyano-substituted benzamide group and a methoxy-methyl-substituted benzo[d]thiazole scaffold. The E-configuration of the imine bond (C=N) is critical for its electronic and steric properties.

Key structural attributes:

  • Benzo[d]thiazole core: Provides a planar aromatic system for π-π interactions.
  • 4-Methoxy and 3-methyl substituents: Electron-donating groups that modulate solubility and electronic density.

Properties

IUPAC Name

4-cyano-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c1-20-15-13(22-2)4-3-5-14(15)23-17(20)19-16(21)12-8-6-11(10-18)7-9-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRNAFGUYYVEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

The effects of (E)-4-cyano-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide on cellular processes are diverse. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex. It may interact with transporters or binding proteins, and can have effects on its localization or accumulation.

Biological Activity

(E)-4-cyano-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement, including a cyano group and a benzothiazole moiety, which contribute to its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N3O2S, with a molecular weight of approximately 300.39 g/mol. Its structure can be represented as follows:

InChI 1S C17H16N3O2S c1 10 8 12 22 2 14 15 10 23 17 19 14 20 16 21 12 6 4 11 9 18 5 7 12 h3 8H 1 2H3 H 19 20 21 \text{InChI 1S C17H16N3O2S c1 10 8 12 22 2 14 15 10 23 17 19 14 20 16 21 12 6 4 11 9 18 5 7 12 h3 8H 1 2H3 H 19 20 21 }

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines, with reported IC50 values indicating strong bioactivity. The mechanism may involve the modulation of apoptotic pathways and interference with cell proliferation signals.

Anticancer Activity

Studies have shown that compounds similar to this compound possess notable anticancer properties. For example, thiazole derivatives have been reported to exhibit IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines . The presence of electron-donating groups in the structure enhances the cytotoxic activity, making it a promising candidate for further development.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. The benzothiazole moiety is known for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This suggests that this compound may serve as an effective anti-inflammatory agent.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Thiazole Derivatives : Research on thiazole-based compounds has demonstrated their effectiveness against tumor cells. For instance, certain derivatives showed significant cytotoxicity comparable to standard drugs like doxorubicin .
  • Mechanistic Studies : Molecular dynamics simulations have indicated that related compounds interact with proteins primarily through hydrophobic contacts, which is essential for their anticancer activity .

Data Tables

Compound NameMolecular FormulaIC50 (µg/mL)Activity Type
Compound 9C17H16N3O2S1.61 ± 1.92Anticancer
Compound 10C17H16N3O2S1.98 ± 1.22Anticancer
Compound 13C17H16N3O2S< DoxorubicinAnticancer

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

Compound Name Substituents on Thiazole/Benzothiazole Key Functional Groups Melting Point/°C Spectral Data (1H NMR δ, ppm) Reference ID
(E)-4-Cyano-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide 4-OCH3, 3-CH3 C≡N, CONH, C=N (E-configuration) Not reported Not explicitly provided -
3-Methoxy-N-(3-methyl-4-(3,4,5-trimethoxyphenyl)thiazol-2(3H)-ylidene)benzamide (15m) 3-OCH3, 4-(3,4,5-OCH3-C6H2) CONH, C=N (E-configuration) Not reported 8.00 (m, 1H), 7.91 (m, 1H), 3.93 (s, 3H)
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Isoxazole, phenyl CONH, C=N, isoxazole 160 7.36–7.72 (m, 10H), 7.95 (d, J=8 Hz)
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) 3-CH3-C6H4, dimethylamino-acryloyl CONH, C=N, acryloyl 200 2.49 (s, 3H), 7.47–7.72 (m, 10H)
4-(Dimethylamino)-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide 4-OCH3, 3-CH2CH=CH2 CONH, C=N, dimethylamino Not reported Not explicitly provided

Key Observations :

  • Electron-withdrawing groups (e.g., C≡N): The cyano group in the target compound likely reduces electron density on the benzamide ring compared to methoxy or dimethylamino substituents, influencing reactivity and intermolecular interactions .
  • Steric effects : Bulkier substituents (e.g., 3,4,5-trimethoxyphenyl in 15m) increase steric hindrance, which may reduce solubility but enhance target selectivity .
  • Melting points: Compounds with rigid fused-ring systems (e.g., thiadiazole derivatives) exhibit higher melting points (160–290°C) compared to non-fused analogues .

Spectroscopic and Analytical Data Comparison

  • 1H NMR Shifts: Methoxy groups (δ ~3.8–4.0 ppm) are consistent across analogues (e.g., 15m: δ 3.93 ppm ). Aromatic protons in cyano-substituted benzamides are expected to deshield further (δ >7.5 ppm) compared to methoxy-containing derivatives .
  • Mass Spectrometry: Cyano groups (m/z +24) and methoxy groups (m/z +15) contribute distinct fragmentation patterns. For example, compound 6 (C18H12N4O2S) shows a base peak at m/z 105, corresponding to a benzamide fragment .

Optimization Insights :

  • Substituents at the 3- and 4-positions of the benzothiazole ring critically modulate bioactivity and physicochemical properties.
  • The E-configuration of the imine bond is essential for maintaining planar geometry, as seen in analogues with confirmed biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.